6-ブロモ-3'-ニトロフラボン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

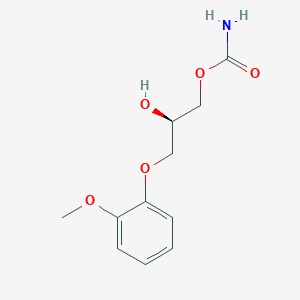

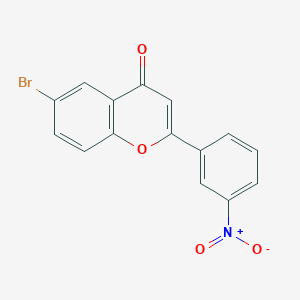

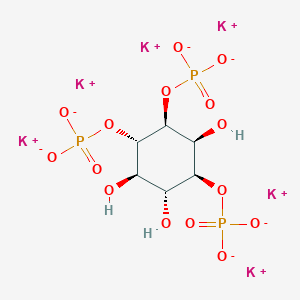

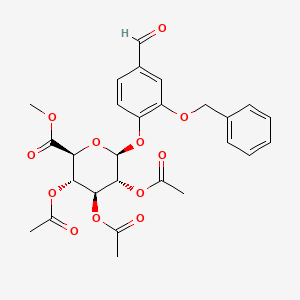

6-Bromo-3'-nitroflavone, also known as 6-Bromo-3'-nitroflavone, is a useful research compound. Its molecular formula is C₁₅H₈BrNO₄ and its molecular weight is 346.13. The purity is usually 95%.

BenchChem offers high-quality 6-Bromo-3'-nitroflavone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3'-nitroflavone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌作用

6-ブロモ-3'-ニトロフラボンなどの、塩素または臭素原子とニトロ基を持つフラボノイドは、病原菌およびプロバイオティクスの影響について研究されてきました {svg_1}. これらのフラボノイドは、クライス・シュミット縮合とその変形、および昆虫病原性糸状菌による生体変換によって合成されました {svg_2}. 研究により、これらのフラボノイドは、カルコンやフラバノンよりも優れた阻害効果があることが明らかになりました {svg_3}.

神経障害性疼痛の管理

6-ブロモ-3'-ニトロフラボンを含むフラボノイドは、神経障害性疼痛の管理に有望であることが示されています {svg_4}. 神経障害性疼痛は、一般的に神経損傷によって引き起こされる、中枢または末梢神経系の不規則な処理の結果です {svg_5}. フラボノイドは、動物モデルにおけるいくつかの研究で神経障害性疼痛を軽減することが報告されています {svg_6}.

ベンゾジアゼピン受容体との相互作用

6-ブロモ-3'-ニトロフラボンは、ベンゾジアゼピン受容体と相互作用することが示されています {svg_7}. それはこれらの受容体において完全アゴニストとして作用することが示されており、不安や不眠などの状態の治療におけるその使用に影響を与える可能性があります {svg_8}.

グリコシド誘導体の合成

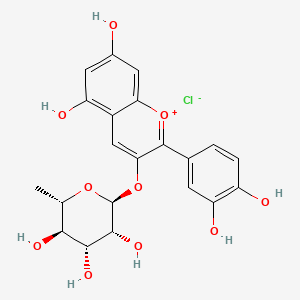

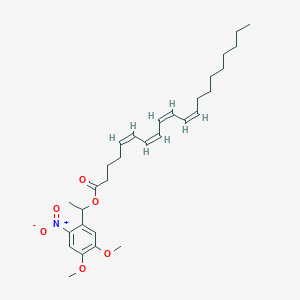

昆虫病原性糸状菌による生体変換を通じて、6-ブロモ-3'-ニトロフラボンのグリコシド誘導体が合成されました {svg_9}. これらの誘導体は、母体化合物と比較して、異なる特性と用途を持つ可能性があります {svg_10}.

プロバイオティクスの影響

6-ブロモ-3'-ニトロフラボンを含む特定のフラボノイドは、プロバイオティクスの増殖を促進することが判明しました {svg_11}. これは、腸の健康とプロバイオティックのサプリメントの分野で潜在的な用途を持つ可能性があります {svg_12}.

潜在的な抗不安効果

研究では、6-ブロモ-3'-ニトロフラボンには抗不安作用がある可能性が示唆されています {svg_13}. これは、不安障害の治療に役立つ可能性があります {svg_14}.

作用機序

Target of Action

6-Bromo-3’-nitroflavone is a synthetic flavone derivative that selectively recognizes benzodiazepine receptors . These receptors are primarily found in the central nervous system and play a crucial role in mediating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).

Mode of Action

6-Bromo-3’-nitroflavone interacts with benzodiazepine receptors and modulates their activity. It has been demonstrated as a partial agonist at these receptors

Biochemical Pathways

The primary biochemical pathway affected by 6-Bromo-3’-nitroflavone is the GABAergic system . By acting on benzodiazepine receptors, it modulates the activity of GABA, an inhibitory neurotransmitter. This can lead to changes in neuronal excitability and neurotransmission.

Result of Action

The modulation of benzodiazepine receptors by 6-Bromo-3’-nitroflavone can lead to various molecular and cellular effects. For instance, it has been associated with anxiolytic-like effects , suggesting it may reduce anxiety and exert calming effects.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

6-Bromo-3’-nitroflavone plays a crucial role in biochemical reactions by interacting with various biomolecules. It has a high affinity for benzodiazepine receptors, particularly the GABA(A) receptor’s benzodiazepine binding site. This interaction is characterized by the inhibition of [3H]flunitrazepam binding, with Ki values ranging from 10 to 50 nM in different brain regions . Unlike classical benzodiazepines, 6-Bromo-3’-nitroflavone does not exhibit anticonvulsant, anxiolytic, myorelaxant, sedative, amnestic, or motor incoordination effects .

Cellular Effects

6-Bromo-3’-nitroflavone influences various cellular processes, particularly in the central nervous system. It exhibits anxiolytic-like effects when administered intraperitoneally in mice, with doses ranging from 0.01 to 0.3 mg/kg . This compound does not produce myorelaxant effects and does not cause anterograde amnesia, unlike diazepam . Additionally, 6-Bromo-3’-nitroflavone has mild anticonvulsant activity and induces sedative-depressant actions only at significantly higher doses .

Molecular Mechanism

The molecular mechanism of 6-Bromo-3’-nitroflavone involves its interaction with the benzodiazepine binding site of the GABA(A) receptor. This interaction results in the modulation of GABA-stimulated chloride influx, albeit to a lesser extent than diazepam . The compound behaves as a partial agonist of the benzodiazepine receptors, which explains its anxiolytic-like effects without the typical side effects associated with classical benzodiazepines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-3’-nitroflavone have been observed over time. The compound exhibits stability and does not degrade rapidly, maintaining its pharmacological properties during experiments . Long-term studies have shown that it does not induce tolerance or dependence, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of 6-Bromo-3’-nitroflavone vary with different dosages in animal models. At low doses (0.01-0.3 mg/kg), it exhibits anxiolytic-like effects without significant side effects . At higher doses, it can induce mild anticonvulsant activity and sedative-depressant actions . Toxic or adverse effects have not been reported at therapeutic doses, indicating a favorable safety profile .

Metabolic Pathways

6-Bromo-3’-nitroflavone is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted via the kidneys .

Transport and Distribution

Within cells and tissues, 6-Bromo-3’-nitroflavone is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its localization to target sites, particularly in the central nervous system . The compound accumulates in brain tissues, where it exerts its pharmacological effects .

Subcellular Localization

6-Bromo-3’-nitroflavone is localized primarily in the cytoplasm and membrane-bound organelles within cells . It does not exhibit specific targeting signals or post-translational modifications that direct it to particular subcellular compartments . Its presence in the cytoplasm allows it to interact with its target receptors and exert its pharmacological effects .

特性

IUPAC Name |

6-bromo-2-(3-nitrophenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrNO4/c16-10-4-5-14-12(7-10)13(18)8-15(21-14)9-2-1-3-11(6-9)17(19)20/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHSQMSRIWZULE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 6-Bromo-3′-nitroflavone interact with its target and what are the downstream effects?

A1: 6-Bromo-3′-nitroflavone acts as a high-affinity agonist for benzodiazepine receptors (BDZ-Rs) in the brain [, , ]. While the exact downstream effects are not fully elucidated in the provided research, binding to BDZ-Rs is known to enhance the effects of the inhibitory neurotransmitter GABA, leading to anxiolytic and sedative effects. Research indicates that 6-Bromo-3′-nitroflavone recognizes two distinct populations of cerebral cortical binding sites, suggesting potential for nuanced pharmacological activity [, ].

Q2: What is known about the Structure-Activity Relationship (SAR) of 6-Bromo-3′-nitroflavone?

A2: While specific SAR studies for 6-Bromo-3′-nitroflavone are not detailed in the provided research, the paper highlights the impact of modifications on the flavone core structure []. For instance, substitutions with halogens or nitro groups influence binding affinity and pharmacological profiles. Chrysin and apigenin, naturally occurring flavonoids, show milder anxiolytic properties compared to 6-Bromo-3′-nitroflavone, suggesting the bromine and nitro group substitutions contribute to its enhanced potency []. Further research exploring systematic modifications is needed to fully elucidate the SAR of this compound.

Q3: What evidence exists for the in vivo activity and efficacy of 6-Bromo-3′-nitroflavone?

A3: Though specific in vivo data is not provided in the research excerpts, 6-Bromo-3′-nitroflavone is described as an active compound in vivo []. It demonstrates anxiolytic effects with a wider separation between anxiolytic and sedative doses compared to diazepam, suggesting a potentially improved pharmacological selectivity []. Further in vivo studies would be necessary to fully characterize its efficacy, pharmacokinetics, and safety profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)

![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B1146041.png)